molecular formula C30H31NO3 B563560 1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine CAS No. 1185246-73-4

1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

Cat. No. B563560
M. Wt: 458.613
InChI Key: WFVLOAOZVBVDEA-LUYBHUKUSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups including a benzyl group, a methoxy group, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of reactions depending on the conditions. For example, the benzyl group could be oxidized to a carboxylic acid under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, it’s likely to be insoluble in water but soluble in organic solvents due to the presence of the benzyl and methoxy groups .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of 1-Benzyl-4-[(5,6-Dimethoxy-1-Indanone)-2-Yl]Methylpiperidine Hydrochloride : This compound, also known as E2020-14C, is synthesized for studying the pharmacokinetic profiles of E2020. The process begins with 5,6-dimethoxy[2-14C]-1-indanone as the labeled starting material (Iimura, Mishima, & Sugimoto, 1989).

  • Improvement of Synthetic Method : The synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yl] methylpiperidine hydrochloride has been improved to be simpler and more industrially scalable. The total yield of this process is above 60% (Lan Zhi-yin, 2004).

  • Chiral Separation in Plasma : A high-performance liquid chromatographic method for the chiral separation of 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yl] methylpiperidine hydrochloride (E2020) and its metabolites in plasma has been developed. This method uses an avidin column and enables direct injection analysis of plasma samples for high-sensitivity (Oda et al., 1992).

Kinetic Studies and Biological Activities

  • Kinetic Study on Acetylcholinesterase Inhibition : E2020, a derivative of 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yl]methylpiperidine hydrochloride, is being developed for the treatment of Alzheimer's disease. It increases central cholinergic activity by inhibiting acetylcholinesterase in the brain. Its inhibitory action shows strong effectiveness compared to other similar compounds (Nochi, Asakawa, & Sato, 1995).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

(2Z)-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methylidene]-6-phenylmethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-28-18-25-17-26(16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23)30(32)27(25)19-29(28)34-21-24-10-6-3-7-11-24/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-/i2D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVLOAOZVBVDEA-LUYBHUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)/C=C\3/CC4=CC(=C(C=C4C3=O)OCC5=CC=CC=C5)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

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